Belinostat, also known as PXD101, is a histone deacetylase (HDAC) inhibitor developed by TopoTarget for the treatment of hematological malignancies and solid tumors . It was approved by the US FDA in July 2014 to treat peripheral T-cell lymphoma .
Belinostat derivatives have been resynthesized via Knoevenagel condensation, Wittig reaction, or Heck reaction . A synthesis method of belinostat has been patented, involving the use of compound ii, acetic acid ethyl, pyridines, and aniline .
Belinostat has a sulfonamide-hydroxamide structure . Its chemical formula is C15H14N2O4S, with an average molecular weight of 318.35 g/mol .
Belinostat inhibits the activity of HDAC, preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . In vitro, belinostat caused the accumulation of acetylated histones and other proteins, inducing cell cycle arrest and/or apoptosis of some transformed cells .
Belinostat is a small molecule . It has a molar mass of 318.35 g/mol . It is primarily metabolized by UGT1A1 .
While the literature doesn't delve into specific chemical reactions involving Belinostat acid in isolation, its formation from Belinostat through deamination is consistently reported. [, , ] This suggests that Belinostat acid could potentially participate in reactions characteristic of carboxylic acids.
The provided literature focuses on the applications of Belinostat as an anti-cancer drug and its metabolites, including Belinostat acid, as markers for understanding its metabolic pathway and pharmacokinetics. [, , , , ] Belinostat acid's presence in plasma and excreta is used to track Belinostat's metabolism and elimination in the body. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: